Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

Description

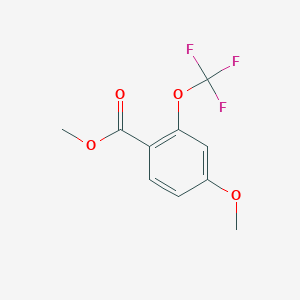

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the benzoate ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which enhances metabolic stability and bioavailability in drug candidates . Its synthesis typically involves trifluoromethoxylation reactions using reagents like Togni reagent II, as demonstrated in protocols for ortho-trifluoromethoxylated aniline derivatives .

Properties

IUPAC Name |

methyl 4-methoxy-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIIAZFAVAPKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-methoxy-2-(trifluoromethoxy)benzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-(trifluoromethoxy)benzaldehyde, while reduction of the ester group can produce 4-methoxy-2-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is utilized as a versatile reagent in organic synthesis. Its unique trifluoromethoxy group enhances the reactivity of the compound, making it an excellent intermediate for the synthesis of more complex molecules. It has been employed in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions and other transformations.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit promising biological activities, including:

- Anticancer Activity : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has been tested for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.

Material Science

In material science, this compound is explored for its role in developing advanced materials, such as polymers and coatings. Its trifluoromethoxy group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications.

| Biological Activity | Target | Methodology | Findings |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | In vitro assays | Induced apoptosis at nanomolar concentrations |

| Antimicrobial | Staphylococcus aureus | Disc diffusion method | Significant inhibition zone observed |

Synthesis Pathways

| Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Methyl iodide, base | Reflux in DMF | 85% |

| Esterification | Methanol, acid catalyst | Reflux | 90% |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The research demonstrated that specific modifications to the molecular structure significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against a range of pathogens. Results indicated that it exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics. The study highlighted the structure-activity relationship (SAR), emphasizing how fluorinated groups enhance antibacterial properties.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

The presence of the trifluoromethoxy group distinguishes this compound from analogs like methyl 4-methoxy-2-(trifluoromethyl)benzoate (CAS 773875-67-5). While both substituents are electron-withdrawing, the -OCF₃ group introduces stronger inductive effects due to the electronegative oxygen atom, altering the compound’s reactivity in nucleophilic aromatic substitution and hydrolysis reactions . For example, the -OCF₃ group may increase resistance to ester hydrolysis compared to -CF₃, as observed in related benzoate derivatives .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Methyl 4-methoxy-2-(OCF₃)benzoate | -OCF₃ (2), -OCH₃ (4) | 254.17* | Not reported | 2.8 |

| Methyl 4-methoxy-2-(CF₃)benzoate | -CF₃ (2), -OCH₃ (4) | 238.16 | Not reported | 3.1 |

| Methyl 3-(OCF₃)benzoate | -OCF₃ (3) | 220.15 | Not reported | 2.5 |

*Calculated based on molecular formula C₁₀H₉F₃O₄.

Positional Isomerism: Ortho vs. Meta Substituents

The placement of the trifluoromethoxy group significantly impacts steric and electronic properties. For instance, methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0) features a meta-substituted -OCF₃ group, which reduces steric hindrance compared to the ortho-substituted target compound. This positional difference may influence crystallinity and solubility, as meta-substituted analogs often exhibit lower melting points and higher solubility in polar solvents .

Ester Variations: Methyl vs. Ethyl Esters

However, ethyl esters are generally more prone to enzymatic hydrolysis than methyl esters, which could affect their pharmacokinetic profiles .

Table 2: Ester Group Influence on Physicochemical Properties

| Compound | Ester Group | Molecular Weight | Predicted LogP |

|---|---|---|---|

| Methyl 4-methoxy-2-(OCF₃)benzoate | Methyl | 254.17 | 2.8 |

| Ethyl 4-methoxy-2-(OCF₃)benzoate | Ethyl | 268.20 | 3.4 |

Pharmacological Relevance

Trifluoromethoxy-bearing compounds often exhibit enhanced bioactivity. The target compound’s ortho-substituted -OCF₃ group may improve target binding affinity compared to para-substituted analogs like methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0), which lacks the steric bulk required for specific enzyme interactions .

Biological Activity

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a synthetic organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of methoxy and trifluoromethoxy groups on a benzoate framework, enhances its interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.

- Molecular Formula : C10H9F3O4

- Molecular Weight : Approximately 248.17 g/mol

- Boiling Point : Estimated around 306 °C

- Density : Approximately 1.343 g/cm³

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in the following areas:

- Antimicrobial Activity

- Anticancer Activity

- Mechanisms of Action

Antimicrobial Activity

Research indicates that compounds featuring similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzoic acids, including methyl esters, have shown effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Activity

A study conducted on related compounds demonstrated their antifungal activity against Candida species using microdilution methods to determine minimum inhibitory concentrations (MICs). The results indicated that certain analogues displayed potent antifungal effects, with MIC values ranging from 31.25 to 125 μg/ml against Candida albicans . The presence of methoxy groups in the structure was found to influence bioactivity positively.

| Compound | MIC (μg/ml) |

|---|---|

| Methyl ferulate | 31.25 - 62.5 |

| Methyl o-coumarate | 62.5 - 125 |

| Methyl p-coumarate | 125 - 250 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with trifluoromethyl groups have been associated with enhanced cytotoxicity against cancer cell lines due to their ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within biological systems:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes, which may lead to inhibition of metabolic pathways critical for microbial and cancer cell survival.

- Molecular Probes : This compound serves as a molecular probe for studying enzyme activities, particularly oxidoreductases, which play essential roles in various biochemical processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Substituent Effects : The positioning and type of substituents (e.g., methoxy vs. trifluoromethoxy) significantly influence the compound's bioactivity.

- Fluorinated Compounds : The incorporation of fluorine atoms has been shown to enhance lipophilicity and bioavailability, contributing to increased potency against microbial pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methoxy-2-(trifluoromethoxy)benzoate, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves esterification of 4-methoxy-2-(trifluoromethoxy)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Precursors such as 4-(trifluoromethoxy)benzoyl chloride (CAS RN 36823-88-8) can be utilized for regioselective substitution . Reaction conditions must be tightly controlled (e.g., 60–80°C, inert atmosphere) to minimize side reactions. Protective groups may be required for sensitive substituents during multi-step syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy, δ 6.8–8.0 ppm for aromatic protons) and ¹⁹F NMR (δ -55 to -60 ppm for trifluoromethoxy) are critical for functional group identification. IR spectroscopy confirms ester C=O stretches (~1720 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELX software provides precise structural data. ORTEP-3 can visualize bond angles and substituent spatial arrangements.

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC under stressed conditions (e.g., 40–80°C, pH 1–13). Monitor degradation via mass spectrometry for byproduct identification. Evidence suggests the compound is stable at RT but degrades under extreme pH or prolonged heating, forming hydrolyzed benzoic acid derivatives .

Advanced Research Questions

Q. What density functional theory (DFT) approaches are suitable for studying the electronic effects of the trifluoromethoxy group?

- Methodological Answer :

- Use the B3LYP hybrid functional to model electron density distribution and predict substituent effects on reactivity.

- Incorporate the Colle-Salvetti correlation-energy formula to refine thermochemical properties (e.g., bond dissociation energies).

- Compare computed vs. experimental NMR chemical shifts to validate electronic environment predictions.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproduce assays under standardized conditions (e.g., fixed cell lines, consistent molar concentrations).

- Use PubChem-derived analogs (e.g., 4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid) as controls to isolate structure-activity relationships.

- Perform dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) to identify outliers.

Q. How can this compound serve as an intermediate in multi-step syntheses for drug candidates?

- Methodological Answer :

- Functionalization : React the ester group via hydrolysis to a carboxylic acid for amidation or peptide coupling.

- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl halides to introduce biaryl motifs, leveraging the electron-withdrawing trifluoromethoxy group to direct regioselectivity .

- Biological Probes : Label with fluorophores (e.g., dansyl chloride) for fluorescence-based receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.